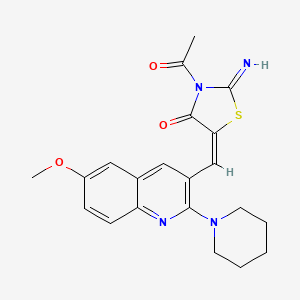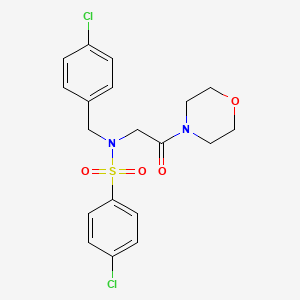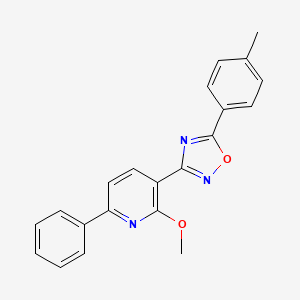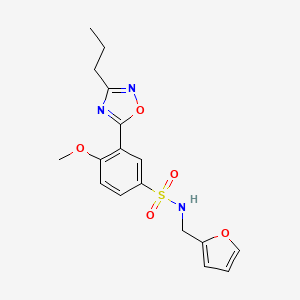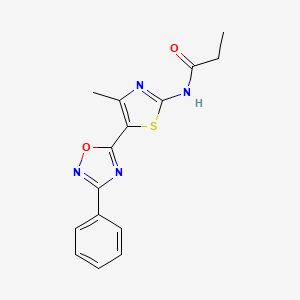
N-(4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazol-2-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazol-2-yl)propionamide” is a complex organic compound. It contains an oxadiazole ring, which is a heterocyclic five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . It also contains a thiazole ring, which is another type of heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, including the formation of the oxadiazole and thiazole rings, followed by the attachment of the amide group . The synthesis process can involve annulation reactions, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex, depending on the specific conditions and reagents used. The oxadiazole and thiazole rings in the molecule can undergo various reactions, including electrophilic substitution and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The solubility of the compound in various solvents can be determined using solubility tests .Mécanisme D'action
The exact mechanism of action of N-(4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazol-2-yl)propionamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer. This compound may also induce cell death in cancer cells by disrupting the cell cycle and promoting apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. This compound has also been found to inhibit tumor growth and induce cell death in cancer cells. In addition, this compound has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazol-2-yl)propionamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been found to be stable under various conditions, making it suitable for use in various assays and experiments. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain assays. In addition, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for the research on N-(4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazol-2-yl)propionamide. One direction is to further explore its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to investigate the mechanism of action of this compound and its interaction with various enzymes and signaling pathways. Additionally, future studies may focus on optimizing the synthesis method of this compound and improving its solubility and bioavailability.
Méthodes De Synthèse
N-(4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazol-2-yl)propionamide can be synthesized using various methods, including the reaction of 2-aminothiazole with 4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazol-2-yl)propionic acid in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction results in the formation of this compound as a white solid with a yield of about 70%.
Applications De Recherche Scientifique
N-(4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazol-2-yl)propionamide has been found to exhibit various therapeutic applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been found to scavenge free radicals and prevent oxidative damage to cells. In addition, this compound has been found to induce cell death in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-3-11(20)17-15-16-9(2)12(22-15)14-18-13(19-21-14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWYZFYHSSQPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N'-(2-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718347.png)
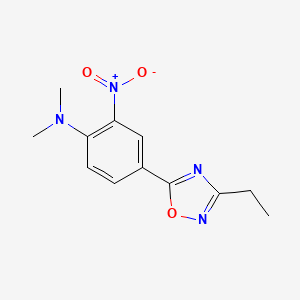
![4-acetyl-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718352.png)


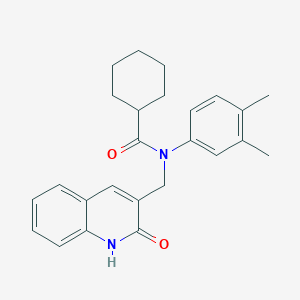
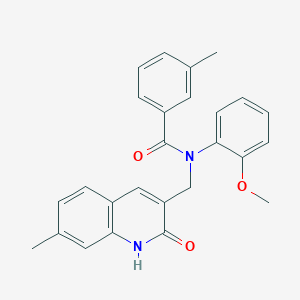
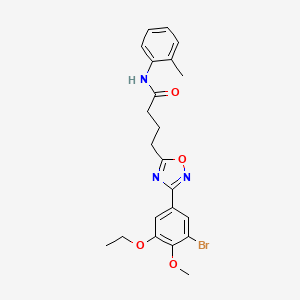
![N-(2-ethyl-6-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718393.png)
